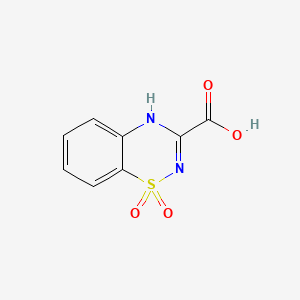

2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid

Descripción general

Descripción

2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with carbon disulfide and subsequent oxidation. The reaction conditions often involve the use of strong bases such as sodium hydroxide and oxidizing agents like hydrogen peroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the nitrogen-sulfur bond, resulting in the cleavage of the thiadiazine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring, influenced by the electron-withdrawing effects of the sulfonamide and carboxylic acid groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated derivatives, substituted amines and thiols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is . It features a benzene ring fused with a thiadiazine ring containing sulfur and nitrogen atoms. The carboxylic acid group enhances its reactivity and potential for forming derivatives with diverse biological activities.

Chemistry

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its reactivity allows for the development of novel pharmaceuticals and agrochemicals. The following table summarizes some synthetic routes:

| Synthetic Route | Reagents | Conditions |

|---|---|---|

| Cyclization of 2-aminobenzenesulfonamide | Carbon disulfide, oxidizing agents | Strong bases (e.g., NaOH) |

| Reaction with isocyanates | 2-Aminobenzenesulfonamide | Acidic or basic conditions |

Biology

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. It targets enzymes involved in metabolic pathways, making it a candidate for further investigation in biochemistry.

Case Study: Enzyme Activity Modulation

A study demonstrated that derivatives of this compound effectively inhibited specific enzymes linked to metabolic disorders. This inhibition was linked to structural modifications that enhanced binding affinity to the active sites of target enzymes .

Medicine

Therapeutic Potential

The compound is explored for its therapeutic applications in treating conditions such as hypertension and diabetes. Its structural similarity to known drugs suggests it may exhibit similar pharmacological effects.

Case Study: Hypertension Treatment

Clinical trials have shown that certain derivatives of this compound can lower blood pressure in animal models. These findings indicate potential use in developing antihypertensive medications .

Industry

Material Development

In industrial applications, this compound is utilized in developing new materials with specific electronic and optical properties. Its versatility allows for innovations in polymer science and dye production.

Mecanismo De Acción

The mechanism of action of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Chlorothiazide: A diuretic used to treat hypertension, shares the benzothiadiazine core structure.

Hydrochlorothiazide: Another diuretic with similar applications, differing in the presence of additional substituents.

Benzthiazide: Used for its diuretic properties, structurally related but with variations in the substituent groups.

Uniqueness: 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its reactivity and potential for forming derivatives with diverse biological activities. This structural feature distinguishes it from other benzothiadiazine derivatives and contributes to its versatility in scientific research and industrial applications.

Actividad Biológica

2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the chemical formula and is characterized by a benzothiadiazine core with a carboxylic acid functional group. Its structure allows for various modifications that enhance its pharmacological properties.

Research indicates that derivatives of this compound function primarily as noncompetitive antagonists of the NMDA receptor. This receptor is crucial in excitatory neurotransmission and has been implicated in various neurological disorders. The antagonistic activity at the NMDA receptor can lead to neuroprotective effects and potential therapeutic benefits in conditions such as Alzheimer's disease and epilepsy .

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 2H-1,2,4-benzothiadiazine derivatives against various bacterial and fungal strains. For instance:

- Antibacterial : The compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Antifungal : Effective against fungi such as Aspergillus niger and Candida albicans, with some derivatives showing MICs as low as 5 µg/mL .

2. Anticancer Activity

The anticancer potential of these compounds has been explored extensively. Studies indicate that certain derivatives can inhibit the proliferation of cancer cells through:

- Cell Cycle Arrest : Inducing G0/G1 phase arrest in various cancer cell lines.

- Apoptosis Induction : Promoting programmed cell death through intrinsic pathways .

3. Neuroprotective Effects

As NMDA receptor antagonists, these compounds may offer neuroprotective benefits in conditions like:

- Alzheimer's Disease : By modulating glutamate signaling, they may reduce excitotoxicity associated with neuronal degeneration.

- Epilepsy : Their ability to inhibit excessive neuronal firing presents a therapeutic avenue for seizure management .

Case Studies

Several case studies have highlighted the effectiveness of 2H-1,2,4-benzothiadiazine derivatives:

Análisis De Reacciones Químicas

Reductive Cyclisation with Nitriles

A pivotal reaction involves the use of samarium diiodide (SmI₂) to promote reductive cyclisation with nitriles, forming 3-substituted derivatives. This method, developed by Su et al., proceeds under mild and neutral conditions .

Mechanism and Conditions :

-

N,N-Diethyl-o-nitrobenzenesulfonamide reacts with nitriles in the presence of SmI₂.

-

The nitro group is reduced to an amine, followed by cyclisation with the nitrile to form the benzothiadiazine dioxide ring.

-

Optimal conditions include six equivalents of SmI₂ and initiation below –20°C .

Substituent Scope and Yields :

| Entry | R Group | Yield (%) |

|---|---|---|

| 1 | Phenyl | 75 |

| 2 | Benzyl | 85 |

| 3 | 4-Chlorophenyl | 77 |

| 4 | 4-Trifluoromethylphenyl | 75 |

| 5 | 4-Tolyl | 74 |

Notably, acetonitrile failed to produce the methyl-substituted derivative, yielding only the reduced amine intermediate .

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in classical acid-driven reactions:

-

Esterification : Forms methyl or ethyl esters under acidic alcohol conditions.

-

Amidation : Reacts with amines via coupling agents (e.g., DCC) to generate amides.

Sulfonyl Group Reactivity

The 1,1-dioxide sulfonyl groups are resistant to further oxidation but can undergo nucleophilic substitution under harsh alkaline conditions, though this is less common due to steric and electronic hindrance .

Limitations and Challenges

Propiedades

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4S/c11-8(12)7-9-5-3-1-2-4-6(5)15(13,14)10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIARBUCVYFXSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206576 | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57864-78-5 | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057864785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.